

1-Methyl-3-pyrrolidinol: A Versatile Solvent and Intermediate for Organic Synthesis

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Compound of Interest

Compound Name: **1-Methyl-3-pyrrolidinol**

Cat. No.: **B022934**

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Introduction

1-Methyl-3-pyrrolidinol is a polar aprotic solvent and a valuable building block in organic synthesis, particularly within the pharmaceutical and polymer industries. Its unique structural features, combining a pyrrolidine ring with a hydroxyl group, impart useful physicochemical properties that make it an effective reaction medium and a versatile synthetic intermediate. This document provides an overview of its properties, applications, and available data, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

1-Methyl-3-pyrrolidinol is a colorless to pale yellow liquid with a faint amine-like odor.^[1] It is characterized by its miscibility with water and common organic solvents, a property attributed to its dual functionality of a basic amine and a polar alcohol.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-Methyl-3-pyrrolidinol**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₁ NO	
Molecular Weight	101.15 g/mol	
CAS Number	13220-33-2	
Density	0.921 g/mL at 25 °C	
Boiling Point	50-52 °C at 1 mmHg	
Flash Point	71 °C (closed cup)	
Refractive Index	n _{20/D} 1.464	
Appearance	Colorless to pale yellow liquid	[1]

Applications in Organic Synthesis

While detailed protocols for the use of **1-methyl-3-pyrrolidinol** as a primary solvent in a wide range of organic reactions are not extensively documented in publicly available literature, its application as a synthetic intermediate is well-established.

Key Application Areas:

- **Pharmaceutical Synthesis:** **1-Methyl-3-pyrrolidinol** serves as a key building block for the synthesis of various bioactive molecules. It is notably used in the preparation of central nervous system agents and nicotinic receptor modulators.[\[1\]](#) Its structural motif is incorporated into more complex pharmaceutical compounds.
- **Chiral Ligands and Catalysts:** The chiral variants of **1-methyl-3-pyrrolidinol** are employed in the synthesis of chiral ligands and catalysts for asymmetric synthesis, highlighting its importance in stereoselective transformations.[\[1\]](#)
- **Polymer Industry:** In the polymer industry, it finds application as a solvent and a stabilizer.[\[1\]](#)

The synthesis of **1-methyl-3-pyrrolidinol** itself is well-documented, often involving reductive amination strategies or nucleophilic substitution reactions.[\[1\]](#)

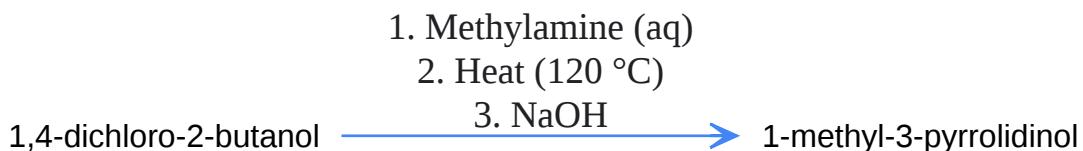
Experimental Protocols

Detailed experimental protocols where **1-methyl-3-pyrrolidinol** is used as the primary solvent are scarce in the reviewed scientific literature. Its application is more frequently cited as a reactant or intermediate. For instance, a patented method for its own synthesis is described below.

Protocol: Synthesis of 1-Methyl-3-pyrrolidinol

This protocol is based on a patented procedure for the preparation of **1-methyl-3-pyrrolidinol**.

Reaction Scheme:



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A representative synthesis of **1-methyl-3-pyrrolidinol**.

Materials:

- 1,4-dichloro-2-butanol
- 40 wt% aqueous solution of methylamine
- Sodium hydroxide
- Ethanol
- Anhydrous magnesium sulfate
- 500 mL four-necked flask
- Autoclave

Procedure:

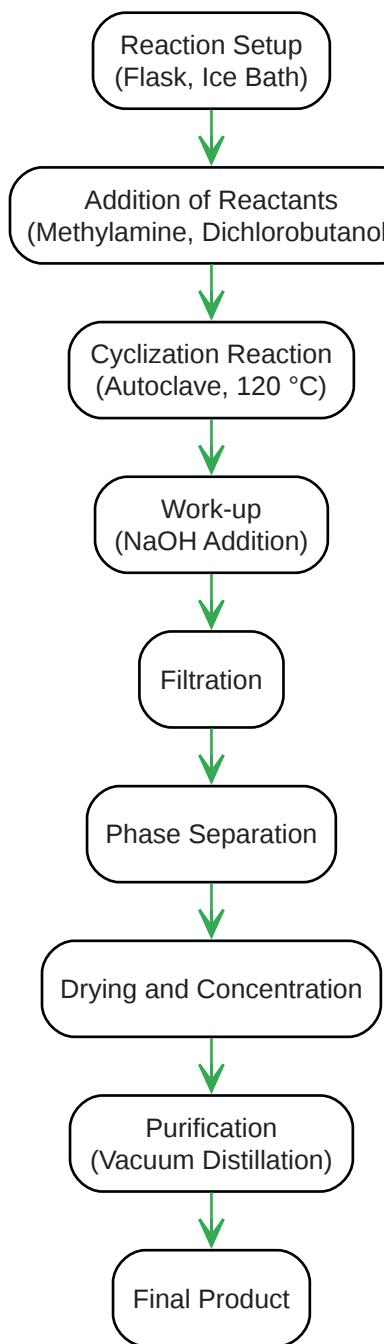
- A 500 mL four-necked flask is charged with a 40 wt% aqueous solution of methylamine and cooled to 10 °C in an ice-water bath.[2]
- 1,4-dichloro-2-butanol is added dropwise to the stirred solution while maintaining the temperature at 15 °C.[2]
- The reaction mixture is then transferred to an autoclave, sealed, and heated to 120 °C with stirring for approximately 10 hours.[2]
- After cooling to room temperature, the reaction mixture is discharged, and sodium hydroxide is added portion-wise while keeping the temperature below 50 °C.[2]
- The resulting precipitate is removed by filtration.[2]
- The filtrate is layered, and the upper organic phase is separated.[2]
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield a yellow, transparent oily liquid.[2]
- The crude product is purified by vacuum distillation to afford colorless and transparent **1-methyl-3-pyrrolidinol**.[2]

Quantitative Data:

Parameter	Value	Reference
Yield	64.8%	[2]
Purity (HPLC)	99.3%	[2]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of **1-methyl-3-pyrrolidinol** as described in the protocol.



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Workflow for the synthesis of **1-methyl-3-pyrrolidinol**.

Conclusion

1-Methyl-3-pyrrolidinol is a commercially available compound with well-defined physical properties. While it is frequently utilized as a versatile intermediate in the synthesis of

pharmaceuticals and other specialty chemicals, its role as a primary solvent in a broad range of named organic reactions is not extensively detailed in the current body of scientific literature. The provided synthesis protocol illustrates a common method for its preparation. For researchers considering **1-methyl-3-pyrrolidinol** as a solvent, its properties suggest it may be a suitable alternative to other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), and its performance in specific applications would require empirical investigation and optimization.

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